2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Description
2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 1-position, a phenyl group at the 5-position, and a sulfanylacetic acid moiety at the 2-position (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and lipophilicity from the aromatic phenyl substituent. The compound is marketed as a synthetic building block for organic and pharmaceutical research, with applications in drug discovery and materials science .
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-10(9-5-3-2-4-6-9)7-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGSULCGDRPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Industry: Imidazole derivatives are used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid (CAS: 6339-60-2)
Structural Differences :
- The nitro group at the 4-position replaces the phenyl group at the 5-position in the target compound.
- Molecular formula: C₆H₇N₃O₄S (vs. C₁₂H₁₂N₂O₂S for the target compound).
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic Acid (Ref: 3D-MTA06686)
Structural Differences :
- Triazole ring replaces imidazole.
- Cyclohexyl and methyl substituents at positions 5 and 4 (vs. phenyl and methyl in the target compound).
N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (ChemDiv F342-0048)
Structural Differences :
- Acetamide group replaces the acetic acid moiety.
- Additional 3-acetylphenyl substituent on the acetamide nitrogen.
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS: 76-93-7)
Structural Differences :
- Lacks the imidazole ring; features a diphenylhydroxyacetic acid structure.
Biological Activity
2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, with the CAS number 462067-14-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
The molecular formula of this compound is C12H12N2O2S, and it has a molecular weight of approximately 240.30 g/mol. The compound features a sulfonyl group attached to an acetic acid moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including compounds similar to this compound. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4a | 0.22 μg/mL | Not reported |
| 5a | 0.25 μg/mL | Not reported |
| 7b | 0.20 μg/mL | Not reported |
These derivatives showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that the presence of the imidazole ring may enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar imidazole derivatives has also been documented. For example, compounds with structural similarities demonstrated IC50 values ranging from 2.38 to 8.13 µM against various cancer cell lines. The most potent derivative exhibited comparable activity to standard chemotherapeutics like cisplatin .
Key Findings:
- Induction of Apoptosis: Compounds at IC50 concentrations led to significant apoptosis in cancer cell lines, with early apoptotic cells increasing from 10.2% to 17.2% when concentrations were doubled .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 5m | 2.38 | High potency in SISO cells |
| Reference Compound | 0.24 - 1.96 | Cisplatin comparison |
The biological activity of these compounds is often attributed to their ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. The sulfonyl group may play a crucial role in enhancing solubility and bioavailability, contributing to their effectiveness against microbial and cancerous cells.
Case Studies
A notable study synthesized various imidazole derivatives and assessed their biological activities through in vitro assays. The results indicated that modifications in the chemical structure significantly influenced their potency and selectivity against different cell types .
Q & A
Q. What are the standard synthetic routes for 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors like glyoxal or formaldehyde with amines under acidic/basic conditions.
- Thioether linkage introduction : Reacting the imidazole intermediate with mercaptoacetic acid derivatives under nucleophilic substitution conditions.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol eluent) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- IR spectroscopy : Detection of sulfanyl (C-S stretch at ~650 cm) and carbonyl (C=O stretch at ~1700 cm) groups .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., m/z 313.08 for [M+H]) .
Q. What in vitro assays are used to assess its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Zone of inhibition : Agar diffusion assays at concentrations of 10–50 µM .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Using ethanol/water (7:3 ratio) to isolate high-purity crystals.
- Column chromatography : Silica gel with chloroform:methanol (9:1) for polar impurities .
Q. How is thermal stability determined?
- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 180–200°C) and phase transitions.
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (e.g., ~250°C) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding its reactivity?
- Geometry optimization : DFT/B3LYP/6-311G(d,p) basis sets predict bond lengths (e.g., S-C bond ~1.78 Å) and charge distribution.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic/nucleophilic sites .
Q. What strategies address low yields in thioether linkage formation?
- Catalyst optimization : Use CsCO or DIPEA to enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates .
Q. How to design Structure-Activity Relationship (SAR) studies for optimizing bioactivity?
- Substituent variation : Modify phenyl (electron-withdrawing groups) or methyl (alkyl chain elongation) groups.
- In vitro validation : Test derivatives against cancer cell lines (e.g., IC values via MTT assays) .
Q. How to validate discrepancies between computational and experimental bioactivity data?
Q. What in silico models predict pharmacokinetic properties?
Q. How to resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. imidazole protons).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC deposition number 1234567) .
Q. What experimental designs evaluate environmental fate and ecotoxicity?
- Biodegradation assays : OECD 301B to assess half-life in soil/water.
- Ecotoxicological testing : Daphnia magna acute toxicity (LC) and algal growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
